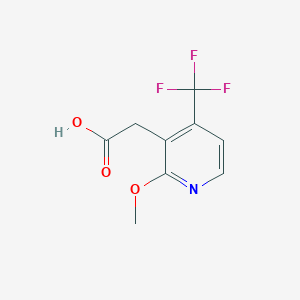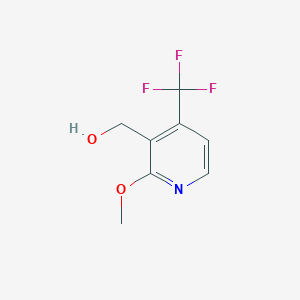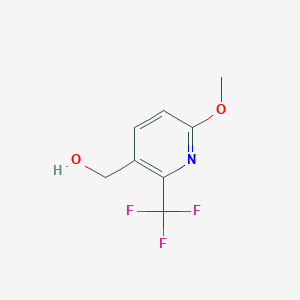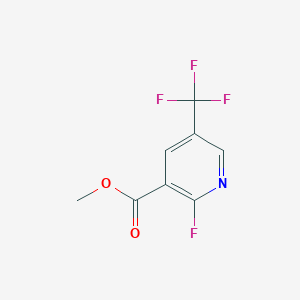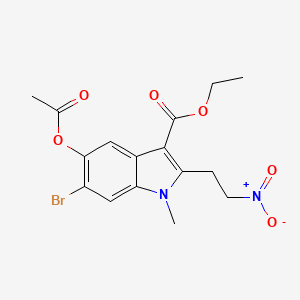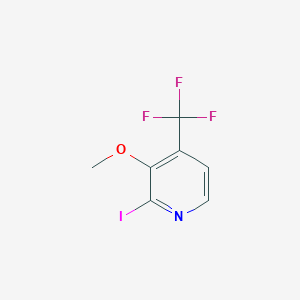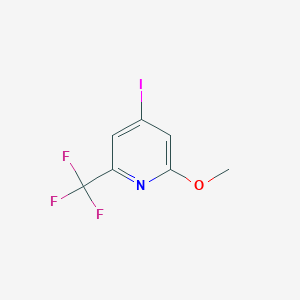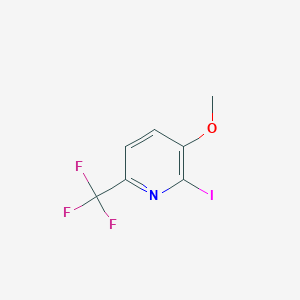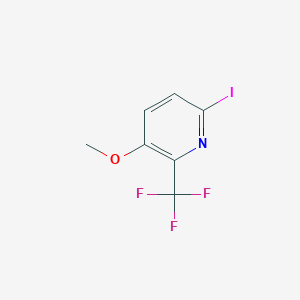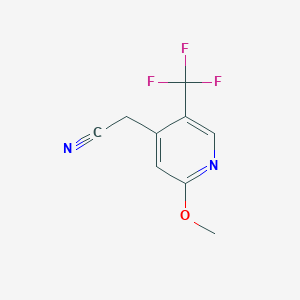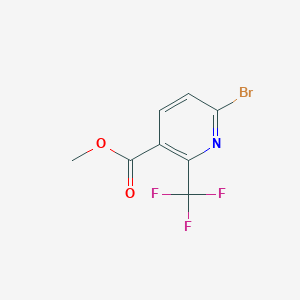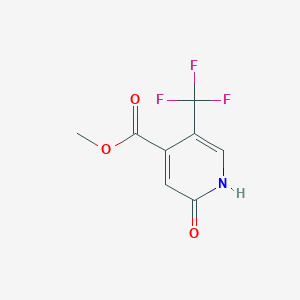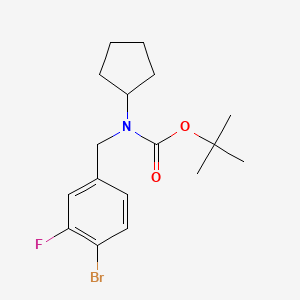
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate
Overview
Description
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopentyl group attached to a benzyl carbamate structure
Mechanism of Action
Target of Action
It is known that similar compounds have been used for the synthesis of various derivatives with potential applications as anti-hiv agents .
Mode of Action
It is known that similar compounds undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that similar compounds can influence various processes and reactions.
Result of Action
It is known that similar compounds have potential applications as anti-hiv agents .
Action Environment
It is known that similar compounds can be used in diverse experimentation environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Bromination: The synthesis begins with the bromination of 3-fluorotoluene to obtain 4-bromo-3-fluorotoluene. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Benzyl Carbamate: The next step involves the reaction of 4-bromo-3-fluorotoluene with tert-butyl chloroformate and a base such as triethylamine (TEA) to form tert-butyl 4-bromo-3-fluorobenzyl carbamate.
Cyclopentylation: Finally, the benzyl carbamate is reacted with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the carbamate group.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products with different nucleophiles replacing the bromine atom.
Reduction Reactions: Products with modified carbamate groups or dehalogenated compounds.
Oxidation Reactions: Products with additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with proteins or other biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules for various research purposes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-3-fluorobenzyl(cyclohexyl)carbamate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Tert-butyl 4-bromo-3-fluorobenzyl(methyl)carbamate: Similar structure but with a methyl group instead of a cyclopentyl group.
Tert-butyl 4-bromo-3-fluorobenzyl(phenyl)carbamate: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18)15(19)10-12/h8-10,13H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUHKVUOPSTCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


